molecular formula C10H7ClN2O3 B1490517 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152601-88-1

1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1490517
CAS RN: 1152601-88-1
M. Wt: 238.63 g/mol
InChI Key: QLICPCLFCNLDGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structure Analysis : The synthesis of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives involves regiospecific methods. For instance, Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of related compounds, highlighting the importance of X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe et al., 2009).

Chemical Properties and Reactions

  • Reactivity with Other Compounds : Research by Yıldırım and Kandemirli (2006) on 1H-pyrazole-3-carboxylic acid derivatives, closely related to the compound , showed that these compounds can react with aminophenol derivatives to form new compounds. This study provides insight into the functionalization reactions and potential applications in synthesis (Yıldırım & Kandemirli, 2006).

Applications in Material Science

  • Optical Nonlinearity and Limiting Applications : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, showing potential in optical nonlinearity and limiting applications, suggesting similar potential for the 1-(3-chlorophenyl)-4-hydroxy variant. Their study highlights the importance of such compounds in photonics and material science (Chandrakantha et al., 2013).

Computational Studies

  • Molecular Geometry and Vibrational Frequencies : Alaşalvar et al. (2014) conducted computational studies on a closely related compound, revealing insights into the molecular geometry and vibrational frequencies. This research underscores the importance of theoretical and computational approaches in understanding the properties of such compounds (Alaşalvar et al., 2014).

Pharmaceutical Research

  • Antimicrobial and Anticancer Activities : The study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including compounds similar to 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, demonstrated significant antimicrobial and anticancer activities. This indicates the potential pharmaceutical applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICPCLFCNLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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